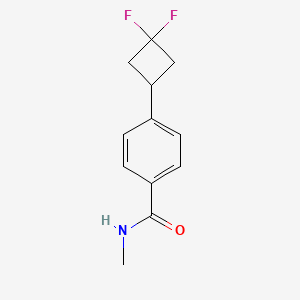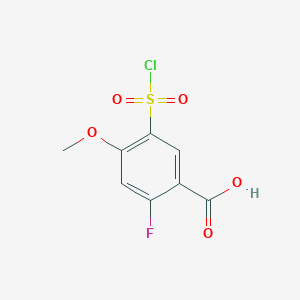
3-(Triethylsilyl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethylsilyl)propiolic acid is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a propiolic acid moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)propiolic acid typically involves the reaction of propiolic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
HC≡C-COOH + (C2H5)3SiCl→(C2H5)3Si-C≡C-COOH + HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Triethylsilyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various silyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Triethylsilyl)propiolic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(Triethylsilyl)propiolic acid involves its reactivity towards various chemical reagents. The triethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the propiolic acid moiety. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3-(Trimethylsilyl)propiolic acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Triisopropylsilyl)propiolic acid: Contains a triisopropylsilyl group, offering different steric and electronic properties.
3-(Tri-tert-butylsilyl)propiolic acid: Features a tri-tert-butylsilyl group, providing increased steric hindrance.
Uniqueness: 3-(Triethylsilyl)propiolic acid is unique due to the balance between steric protection and reactivity provided by the triethylsilyl group. This makes it a versatile reagent in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C9H16O2Si |
|---|---|
Molekulargewicht |
184.31 g/mol |
IUPAC-Name |
3-triethylsilylprop-2-ynoic acid |
InChI |
InChI=1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
RSKXVBHFEFTCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


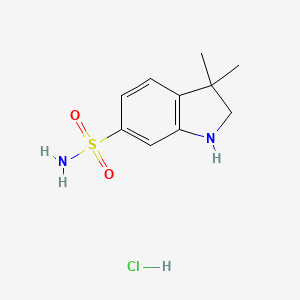
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
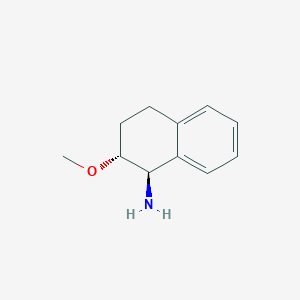

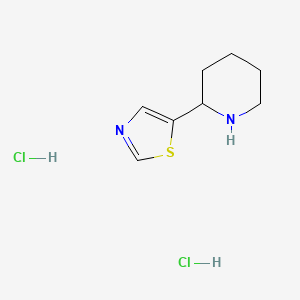

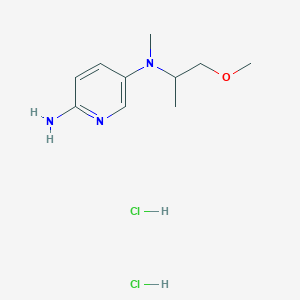


![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)

